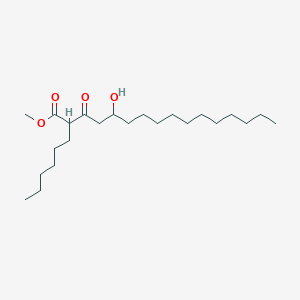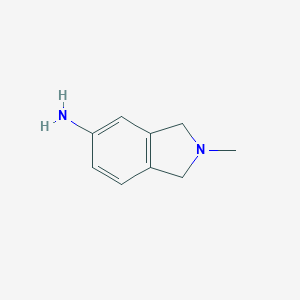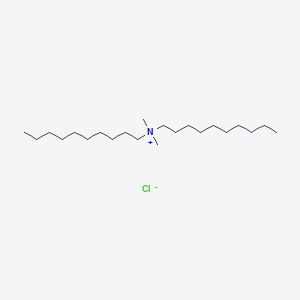
Didecyldimethylammoniumchlorid
Übersicht
Beschreibung
Didezyldimethylammoniumchlorid ist eine quaternäre Ammoniumverbindung, die häufig als Antiseptikum und Desinfektionsmittel eingesetzt wird. Es ist bekannt für seine Fähigkeit, intermolekulare Wechselwirkungen zu stören und Lipiddoppelschichten zu dissoziieren, wodurch es gegen ein breites Spektrum an Bakterien und Pilzen wirksam ist .
Wissenschaftliche Forschungsanwendungen
Didezyldimethylammoniumchlorid wird in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt, darunter:
Chemie: Als Desinfektionsmittel und antimikrobielles Mittel im Labor.
Biologie: Zur Sterilisation von chirurgischen Instrumenten, Endoskopen und zur Oberflächen-Desinfektion in medizinischen Einrichtungen.
Medizin: Wird in der Gynäkologie, Chirurgie, Ophthalmologie und Pädiatrie aufgrund seiner antiseptischen Eigenschaften eingesetzt.
Industrie: Wird zur Desinfektion von Wäsche eingesetzt und wird für die Verwendung in Krankenhäusern, Hotels und Industrie empfohlen
Wirkmechanismus
Der Wirkmechanismus von Didezyldimethylammoniumchlorid umfasst die Störung intermolekularer Wechselwirkungen und die Dissoziation von Lipiddoppelschichten. Dies führt zum Auslaufen von intrazellulären Molekülen und anschließendem Zelltod. Die Verbindung zielt auf die Phospholipidmembran von Bakterien ab, wodurch morphologische Veränderungen verursacht werden und letztendlich die Zellen abgetötet werden .
Wirkmechanismus
Didecyl dimethyl ammonium chloride (DDAC), also known as N-decyl-N,N-dimethyldecan-1-aminium chloride, is a quaternary ammonium compound widely used for its antimicrobial properties .
Target of Action
DDAC primarily targets the phospholipid membrane of microorganisms such as Escherichia coli . It also targets the Cyclopropane mycolic acid synthase 2 in Mycobacterium tuberculosis .
Mode of Action
DDAC disrupts intermolecular interactions and causes the dissociation of lipid bilayers . This disruption leads to leakage of intracellular macromolecules, resulting in cell death . The bacteriostatic (preventing growth) or bactericidal (killing microorganisms) activity of DDAC depends on its concentration and the growth phase of the microbial population .
Biochemical Pathways
It’s known that ddac can lead to the acquisition of resistance by microorganisms when employed in sub-lethal concentrations . In Pseudomonas fluorescens, metabolization of DDAC has been described .
Pharmacokinetics
When administered orally to rats, DDAC is poorly absorbed and primarily eliminated in feces within three days . Dermal absorption rates are uncertain, with conflicting results reported between rat and human skin studies . Distribution of DDAC following oral administration shows detection in various organs such as the liver, kidney, and intestines . Metabolism occurs mainly through oxidation in the decyl side-chains, potentially mediated by intestinal microbes .
Result of Action
The primary result of DDAC’s action is the disruption of the microbial cell membrane, leading to cell death . It is a broad-spectrum biocidal agent against bacteria and fungi . At high concentrations, ddac can irritate or corrode the skin .
Action Environment
DDAC is used in a variety of environments, including hospitals, hotels, and industries . It is highly soluble in water and has a low volatility . It may be environmentally persistent depending on local conditions . It is highly toxic to aquatic invertebrates and moderately toxic to fish . Therefore, the environment in which DDAC is used can significantly influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Didecyl dimethyl ammonium chloride causes the disruption of intermolecular interactions and the dissociation of lipid bilayers . The bacteriostatic (prevent growth) or bactericide (kill microorganism) activity of Didecyl dimethyl ammonium chloride depends on its concentration and the growth phase of the microbial population .
Cellular Effects
Didecyl dimethyl ammonium chloride induces cell damage, including injury of mitochondria and lysosomes with the release of lactate dehydrogenase (LDH), as well as causes cell morphological changes and necrotic reactions . It is a broad-spectrum biocidal against bacteria and fungi and can be used as a disinfectant cleaner for linen, recommended for use in hospitals, hotels, and industries .
Molecular Mechanism
The molecular mechanism of Didecyl dimethyl ammonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers . This disruption and dissociation are key to its antimicrobial properties.
Dosage Effects in Animal Models
In mice, Didecyl dimethyl ammonium chloride was found to cause infertility and birth defects when combined with Alkyl (60% C14, 25% C12, 15% C16) dimethyl benzyl ammonium chloride (ADBAC) .
Vorbereitungsmethoden
Didezyldimethylammoniumchlorid kann synthetisiert werden, indem eine Mischung aus Didezylmethyltertiär-Amin und Chlormethan in einem Alkoholkatalysator gelöst wird. Anschließend wird ein Katalysator zugegeben und die Mischung unter einem Reaktionsdruck von weniger als oder gleich 0,18 MPa bei einer Temperatur zwischen 75 und 95 Grad Celsius 4 bis 6 Stunden lang unter Rückfluss erhitzt. Nach Beendigung der Reaktion wird die Mischung 2 bis 3 Stunden lang bei einer Temperatur zwischen 80 und 90 Grad Celsius aufbewahrt .
Analyse Chemischer Reaktionen
Didezyldimethylammoniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind für diese Verbindung weniger verbreitet.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere mit anderen Halogeniden oder Nukleophilen.
Zu den gängigen Reagenzien und Bedingungen für diese Reaktionen gehören die Verwendung von starken Säuren oder Basen, wobei die gebildeten Hauptprodukte von den jeweiligen Reaktionsbedingungen abhängen.
Vergleich Mit ähnlichen Verbindungen
Didezyldimethylammoniumchlorid wird mit anderen quaternären Ammoniumverbindungen verglichen, wie zum Beispiel:
Benzalkoniumchlorid: Ähnlich in seinen antimikrobiellen Eigenschaften, aber es unterscheidet sich in seinen spezifischen Anwendungen und seiner Wirksamkeit.
Dimethyldioctadecylammoniumchlorid: Ein längerkettiges Analog mit unterschiedlichen physikalischen und chemischen Eigenschaften
Didezyldimethylammoniumchlorid ist einzigartig in seiner breiten spektralen bioziden Aktivität und seiner Wirksamkeit in verschiedenen industriellen und medizinischen Anwendungen.
Eigenschaften
IUPAC Name |
didecyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPBZQFQVRMKDG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-56-8 (Parent) | |
| Record name | Didecyl dimethyl ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9032537 | |
| Record name | Didecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Extremely hygroscopic; [Merck Index] Off-white sticky solid; [EFSA: DAR - Vol. 1] | |
| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didecyl dimethyl ammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
>180 °C; decomposes before boiling at 1 atm /OECD Guideline 103/ | |
| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.65 g/L at 20 °C /OECD Guideline 115/, In water, 0.39 g/L at 25 °C /critical micelle concentration/, Soluble in acetone; extremely soluble in benzene; insoluble in hexane, In isopropanol: 827, 797 and 836 g/L at 10, 20 and 30 °C, respectively; in-octanol: 248 g/L at 20 °C; in hexane: 0.000424 g/L at 10 °C | |
| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.87 at 20 °C /OECD Guideline 109/, Colorless liquid. Density: 0.870 g/mL; pH 7.81 /Bardac 2280/ | |
| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<4.3X10-5 mm Hg at 25 °C, <1.1X10-5 mm Hg at 20 °C /OECD Guideline 104/ | |
| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Clear yellow liquid /commercial aqueous solution/, Solid powder of slight yellowish color at 20 °C | |
CAS No. |
7173-51-5 | |
| Record name | Didecyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecyl dimethyl ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDECYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXN40O9Y9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
94-100 °C /OECD Guideline 102/ | |
| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


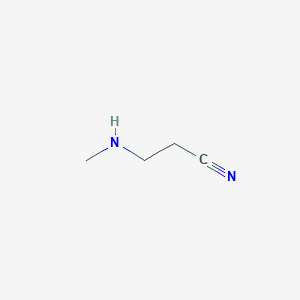

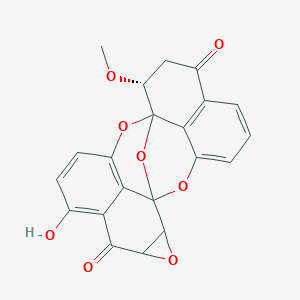

![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
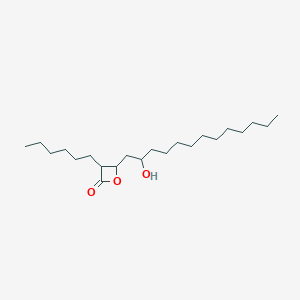
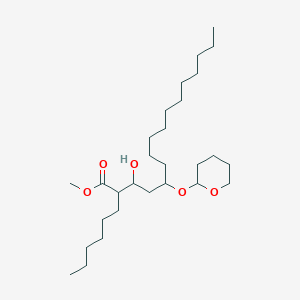

![1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B116816.png)
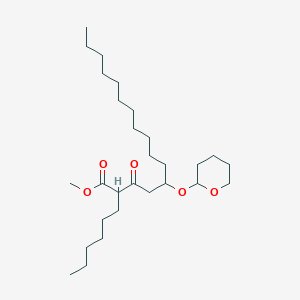
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
